(2Z)-2-(1H-benzimidazol-2-yl)-3-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]prop-2-enenitrile
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Overview
Description
(2Z)-2-(1H-benzimidazol-2-yl)-3-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]prop-2-enenitrile is a complex organic compound that features a benzimidazole ring, a nitrophenyl group, and a pyrrole moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1H-benzimidazol-2-yl)-3-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.
Introduction of the Pyrrole Moiety: This step might involve the reaction of a suitable pyrrole precursor with the benzimidazole intermediate.
Addition of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction followed by coupling with the pyrrole-benzimidazole intermediate.
Formation of the Prop-2-enenitrile Linkage: This final step could involve a Knoevenagel condensation reaction to introduce the nitrile group.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput screening of reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or pyrrole rings.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogens (e.g., Br₂) or nucleophiles (e.g., NH₃) can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole or pyrrole rings.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: Various substituted benzimidazole or pyrrole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Antimicrobial Activity: Compounds with benzimidazole and pyrrole moieties are often studied for their antimicrobial properties.
Enzyme Inhibition: Potential use as inhibitors of specific enzymes in biochemical pathways.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry
Dye and Pigment Production: Use in the synthesis of dyes and pigments due to its complex aromatic structure.
Mechanism of Action
The mechanism of action of (2Z)-2-(1H-benzimidazol-2-yl)-3-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]prop-2-enenitrile would depend on its specific application. For example:
Biological Activity: It may interact with specific proteins or enzymes, inhibiting their function or altering their activity.
Catalysis: As a ligand, it may facilitate the formation of active catalytic sites in metal complexes.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(1H-benzimidazol-2-yl)-3-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]prop-2-enenitrile: Similar structure with a different position of the nitro group.
(2Z)-2-(1H-benzimidazol-2-yl)-3-[1-(3-methylphenyl)-1H-pyrrol-2-yl]prop-2-enenitrile: Similar structure with a methyl group instead of a nitro group.
Uniqueness
- The specific positioning of the nitro group and the combination of the benzimidazole and pyrrole moieties make (2Z)-2-(1H-benzimidazol-2-yl)-3-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]prop-2-enenitrile unique in its chemical behavior and potential applications.
Properties
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-[1-(3-nitrophenyl)pyrrol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N5O2/c21-13-14(20-22-18-8-1-2-9-19(18)23-20)11-15-7-4-10-24(15)16-5-3-6-17(12-16)25(26)27/h1-12H,(H,22,23)/b14-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUXEBNKTIFTJR-KAMYIIQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=CN3C4=CC(=CC=C4)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C\C3=CC=CN3C4=CC(=CC=C4)[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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